1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea
Description
1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea is a urea derivative featuring a 4-fluorobenzyl group and a thiophen-3-ylmethyl substituent. The 4-fluorobenzyl moiety is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which enhance binding affinity to biological targets such as kinases and receptors . The thiophene ring, a sulfur-containing heterocycle, contributes to lipophilicity and may influence metabolic stability and target engagement .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-12-3-1-10(2-4-12)7-15-13(17)16-8-11-5-6-18-9-11/h1-6,9H,7-8H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOGJZAFOUFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of 4-fluorobenzyl isocyanate with thiophen-3-ylmethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions, and at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Substituents and Their Impact:
- 4-Fluorobenzyl Group : Present in multiple analogs (e.g., compounds 40, 14s, GEN-1), this group enhances metabolic stability and binding interactions via hydrophobic and electrostatic effects .
- Thiophen-3-ylmethyl : Compared to pyridinyl (compound 43), quinazolinyl (compound 40), or benzo-thiadiazolyl (compound 14s) substituents, the thiophene ring introduces distinct electronic and steric properties. Sulfur’s polarizability may increase π-π stacking interactions, while its smaller size relative to fused bicyclic systems (e.g., quinazoline) could improve solubility .
Physicochemical Data Comparison:
Estimation for the target compound is based on substituent trends: Thiophene’s lower molecular weight and reduced polarity compared to pyridine derivatives may lower melting points and slightly reduce HPLC retention times.
Structural and Functional Divergence
- Electron-Deficient vs. Thiophene’s electron-rich system may favor non-covalent interactions.
- Salt Forms : The hydrochloride salt of (R)-1-(4-fluorobenzyl)-3-(pyrrolidin-3-yl)urea () improves aqueous solubility, a strategy applicable to the target compound for pharmacokinetic optimization .
Biological Activity
1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea is an organic compound characterized by a urea moiety substituted with a 4-fluorobenzyl group and a thiophen-3-ylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzyl isocyanate with thiophen-3-ylmethylamine. The reaction is conducted in inert solvents like dichloromethane or tetrahydrofuran at room temperature under anhydrous conditions. The nucleophilic addition of the amine to the isocyanate forms the desired urea derivative.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antifungal activity against plant pathogens and mosquito larvae. For instance, related urea derivatives demonstrated effective inhibition against Phomopsis obscurans and P. viticola, with growth inhibition rates reaching up to 100% at concentrations of 30 μM .
Anticancer Activity
Research indicates that this compound could potentially inhibit various cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 11.0 to 25.0 μg/mL against human solid tumor cell lines, suggesting moderate cytotoxicity . The structure-activity relationship (SAR) studies have highlighted that modifications in the substituents significantly affect the potency against specific cancer types.
The mechanism by which this compound exerts its biological effects primarily involves binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl and thiophen-3-ylmethyl groups enhances its binding affinity and specificity, potentially leading to altered metabolic pathways in target cells.
Case Studies
Several case studies have explored the biological activities of urea derivatives similar to this compound:
- Antifungal Activity : A study evaluated various substituted ureas for antifungal properties against Phomopsis species. Compounds with specific halogen substitutions showed significant activity, with some achieving complete growth inhibition at low concentrations .
- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of related compounds on multiple cancer cell lines, revealing that certain derivatives had selective toxicity profiles with IC50 values indicating moderate effectiveness against solid tumors .
Data Summary
| Activity Type | Target Organisms/Cells | Concentration (μM/μg/mL) | Observed Effect |
|---|---|---|---|
| Antifungal | Phomopsis obscurans | 30 | Up to 100% growth inhibition |
| Antifungal | P. viticola | 30 | Complete growth inhibition |
| Cytotoxicity | Human solid tumor cells | 11.0–25.0 | Moderate cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
